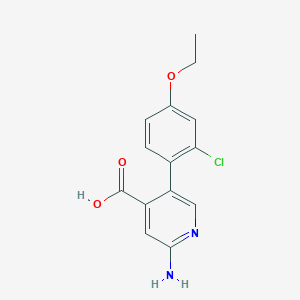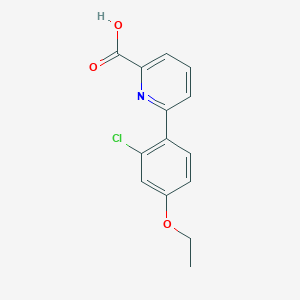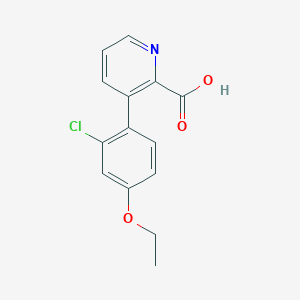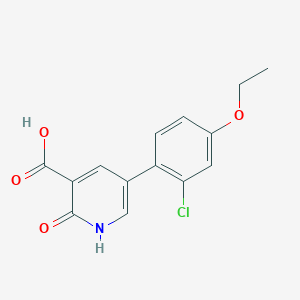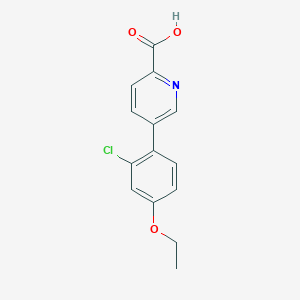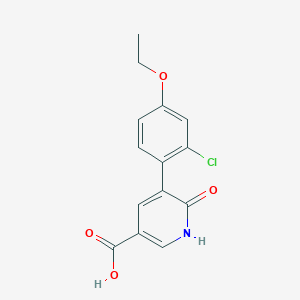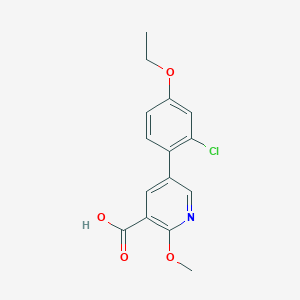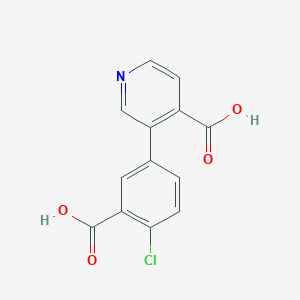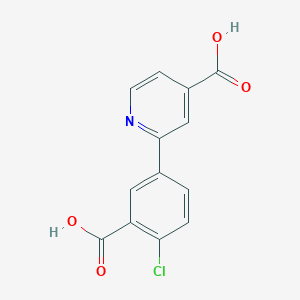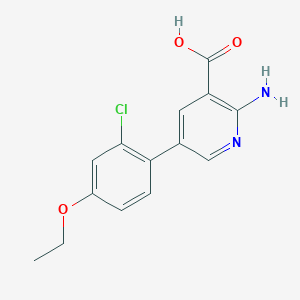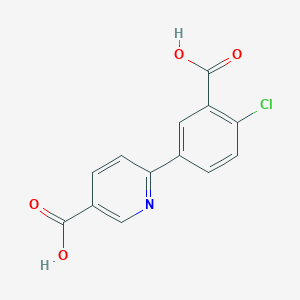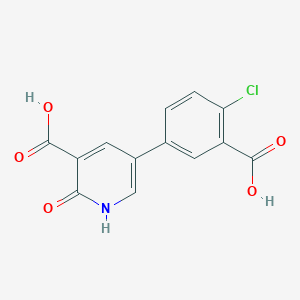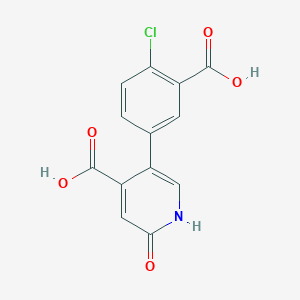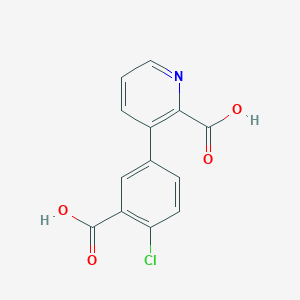
3-(3-Carboxy-4-chlorophenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carboxy-4-chlorophenyl)picolinic acid: is an organic compound with the molecular formula C13H8ClNO4 It is a derivative of picolinic acid, featuring a carboxyl group and a chlorine atom attached to a phenyl ring, which is further connected to a picolinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboxy-4-chlorophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloroaniline and picolinic acid.
Nitration: The 3-chloroaniline undergoes nitration to introduce a nitro group at the para position, forming 3-chloro-4-nitroaniline.
Reduction: The nitro group is then reduced to an amine group, resulting in 3-chloro-4-aminophenyl.
Coupling Reaction: The 3-chloro-4-aminophenyl is coupled with picolinic acid under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Metal Chelation: It can chelate metal ions, which is valuable in studying metal ion transport and storage in biological systems.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Antiviral Activity:
Industry:
Herbicides: Derivatives of picolinic acid are used as herbicides, and 3-(3-Carboxy-4-chlorophenyl)picolinic acid may have similar applications.
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(3-Carboxy-4-chlorophenyl)picolinic acid involves its interaction with molecular targets such as enzymes or metal ions. The compound can bind to active sites of enzymes, inhibiting their activity. Additionally, its ability to chelate metal ions can disrupt metal-dependent biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Picolinic Acid: A simpler derivative with a carboxyl group at the 2-position of the pyridine ring.
Nicotinic Acid:
Isonicotinic Acid: Features a carboxyl group at the 4-position of the pyridine ring.
Comparison:
Structural Differences: The presence of the chlorine atom and the carboxyl group on the phenyl ring in 3-(3-Carboxy-4-chlorophenyl)picolinic acid distinguishes it from other picolinic acid derivatives.
Unique Properties: The compound’s unique structure may confer specific binding properties and reactivity, making it suitable for applications where other picolinic acid derivatives may not be effective.
特性
IUPAC Name |
3-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-4-3-7(6-9(10)12(16)17)8-2-1-5-15-11(8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOBOTVUNAEXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
